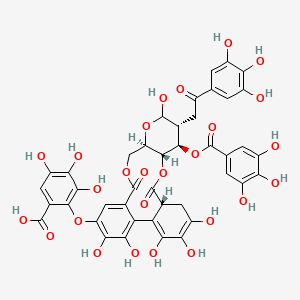
Rugosin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rugosin B is a complex organic compound with a highly intricate structure It is characterized by multiple hydroxyl groups and a unique dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin core and the subsequent attachment of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Antioxidant Activity
Rugosin B exhibits potent antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
- Scavenging Activity : Studies have demonstrated that this compound has a strong scavenging ability against free radicals such as DPPH and superoxide anions. Its IC50 values for these activities are significantly lower than those of common antioxidants like quercetin and ascorbic acid, indicating its superior efficacy .
- Mechanism : The antioxidant activity is attributed to the presence of multiple hydroxyl groups in its structure, which facilitate electron donation to neutralize free radicals .
Inhibition of HMG-CoA Reductase
This compound has been shown to inhibit HMG-CoA reductase (HMGR), an important enzyme in cholesterol biosynthesis.
- Inhibitory Potency : The IC50 value for this compound's inhibition of HMGR was reported at 1.46 µM, making it one of the more potent inhibitors among tested compounds .
- Clinical Relevance : This property suggests potential applications in managing hyperlipidemia and cardiovascular diseases by lowering cholesterol levels.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : this compound acts as an antibacterial sensitizer, enhancing the efficacy of existing antibiotics against resistant strains without exhibiting direct antibacterial activity itself .
- Synergistic Effects : When combined with antibiotics, this compound has been shown to restore sensitivity in MRSA strains, offering a promising strategy for overcoming antibiotic resistance .
Anti-Diabetic Potential
Research indicates that this compound may have applications in diabetes management due to its ability to inhibit digestive enzymes.
- Inhibition of α-Amylase : Studies have demonstrated that extracts containing this compound significantly inhibit α-amylase activity, which is crucial for carbohydrate digestion. This inhibition can help regulate blood glucose levels post-meal .
- Potential Therapeutic Use : These findings suggest that this compound could be developed into a functional food or supplement for diabetes management.
Summary Table of Biological Activities
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules. These interactions can influence various biological processes and pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Benzoic acid, 2-benzoyl-
- 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)
Uniqueness
This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers a greater diversity of reactions and interactions, making it a valuable subject of study in various scientific fields.
属性
生物活性 |
Antibacterial |
|---|---|
序列 |
SLFSLIKAGAKFLGKNLLKQGAQYAACKVSKEC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















